Target Engagement vs. Inactive Analog A2
iKIX1 directly competes with CgPdr1 AD30 for binding to the CgGal11A KIX domain with an IC50 of 190.2 ± 4.1 μM and an apparent Ki of 18.1 μM [1]. In contrast, a structurally similar analog (A2) lacking the electron-withdrawing chloride groups shows a significantly increased IC50 in the same fluorescence polarization assay, demonstrating that the 3,4-dichloro substitution is critical for target engagement [2]. The binding affinity (Kd) of the native Pdr1-KIX interaction is 319.7 nM ± 9.5 nM, providing a clear baseline for iKIX1's competitive activity [1].
| Evidence Dimension | Binding competition (IC50) and inhibition constant (Ki) for CgPdr1-KIX interaction |
|---|---|
| Target Compound Data | IC50 = 190.2 ± 4.1 μM; Apparent Ki = 18.1 μM |
| Comparator Or Baseline | Analogue A2 (structurally similar, lacks 3,4-dichloro groups): Significantly increased IC50; Native Pdr1-KIX Kd = 319.7 nM |
| Quantified Difference | iKIX1 IC50 = 190.2 μM; Analogue A2 IC50 is higher (quantitative value not specified but described as 'increased' and activity 'abolished' in cellular assays) |
| Conditions | Fluorescence polarization (FP) competition assay; CgGal11A KIX domain and CgPdr1 AD30 peptide |
Why This Matters
Confirms that iKIX1's specific dichlorophenyl pharmacophore is essential for target engagement, ensuring that only batches with verified chemical structure (not generic analogs) will exhibit the reported biological activity.
- [1] Nishikawa JL, et al. Figure 1: Discovery of inhibitors of the CgGal11A KIX-CgPdr1AD interaction interface. Nature. 2016. View Source
- [2] Nishikawa JL, et al. Extended Data Figure 7: iKIX1 exhibits favourable drug-like properties and an inactive analogue highlights the importance of the electron withdrawing chloride groups. Nature. 2016. View Source
